molecular formula C17H16N4O B11151747 N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11151747
M. Wt: 292.33 g/mol
InChI Key: MMBKCYRUNRWIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound featuring a pyrazole core substituted with phenyl, N-allyl carboxamide, and pyrrole groups. This structure places it within a class of N-arylpyrazole derivatives recognized as important building blocks for developing biologically active compounds . Pyrazole derivatives are considered a privileged scaffold in medicinal chemistry due to their extensive profile of biological activities, which includes antibiotic, antifungal, anti-inflammatory, and anticancer properties . The specific substitution pattern on this molecule suggests potential for interdisciplinary research applications. Pyrazole carboxamide derivatives have been investigated for their ability to disrupt fungal cell walls and membranes, leading to the leakage of cellular contents . Research on related compounds indicates that such pyrazole-carboxamides can exhibit activity by targeting essential biological processes in pathogens. For instance, some novel pyrazole carboxamides have been shown to inhibit the respiratory chain in fungi by affecting mitochondrial function, specifically by targeting succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . Furthermore, pyrazole-containing molecular hybrids are actively explored in antibacterial research, where they can function by inhibiting enzyme targets like topoisomerase and DNA gyrase, which are crucial for microbial DNA synthesis and replication . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant safety data sheet prior to use.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

1-phenyl-N-prop-2-enyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H16N4O/c1-2-10-18-16(22)15-13-19-21(14-8-4-3-5-9-14)17(15)20-11-6-7-12-20/h2-9,11-13H,1,10H2,(H,18,22)

InChI Key

MMBKCYRUNRWIKX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Introduction of the Allyl Group

The allyl group is introduced at the N1-position of the pyrazole ring through nucleophilic substitution or alkylation. In one approach, the pyrazole ester intermediate is treated with allyl amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Reaction Conditions:

  • Reagents: Allyl amine, EDC, HOBt

  • Solvent: Dichloromethane or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Yield: 65–78%

Carboxamide Formation

The ester group at the 4-position of the pyrazole is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, followed by amidation with allyl amine. For instance, ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate undergoes hydrolysis to the carboxylic acid, which is then reacted with allyl amine under Schotten-Baumann conditions.

Reaction Conditions:

  • Hydrolysis: 2M NaOH, ethanol, reflux (4–6 hours)

  • Amidation: Allyl amine, thionyl chloride (SOCl₂), DMF (0–5°C)

  • Yield: 60–70%

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Recent advancements utilize one-pot strategies to streamline synthesis. For example, a tandem cyclocondensation-amidation reaction employs phenyl hydrazine, 1H-pyrrole-1-carbonyl chloride, and allyl amine in a single vessel. This method reduces purification steps and improves overall yield (75–80%).

Key Advantages:

  • Eliminates intermediate isolation

  • Reduces solvent waste

  • Enhances atom economy

Solid-Phase Synthesis

Solid-supported reagents, such as polymer-bound carbodiimides, enable efficient amidation under mild conditions. This approach is particularly useful for large-scale production, achieving yields of 82–85% with >98% purity.

Optimization and Challenges

Purification Techniques

Crude products often require recrystallization from ethanol-DMF mixtures to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is employed for analytical validation, with retention times typically around 12–14 minutes.

Common Side Reactions

  • Over-alkylation: Excess allyl halide leads to di-allylated byproducts.

  • Ester Hydrolysis Incompleteness: Residual ester groups necessitate extended reaction times.

Comparative Analysis of Methods

Method Steps Yield (%) Purity (%) Scalability
Cyclocondensation-Amide37095Moderate
One-Pot Tandem27897High
Solid-Phase Synthesis38599Industrial

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Acidic Hydrolysis : Heating with concentrated HCl or H₂SO₄ converts the amide to 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. This is supported by the isolation of similar carboxylic acids (e.g., compound 3a in , 116834-08-3 in ).

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol facilitates saponification, forming the carboxylate salt, which can be acidified to the free acid .

Key Data :

ConditionProductYieldSource
HCl (reflux)Carboxylic acid (melting point 185–189°C)≥95%
NaOH/EtOHSodium carboxylate70–85%

Allyl Group Reactivity

The allyl substituent participates in nucleophilic substitutions and cycloadditions:

  • Nucleophilic Substitution : The allyl group can undergo SN2 reactions with amines or thiols. For instance, reaction with cysteamine in DMF forms thioether derivatives, as seen in pyrazole-fused diazepinones .

  • Cyclization : Under basic conditions (e.g., NaH/DMF), the allyl group may engage in intramolecular cyclization to form pyrazolo[1,5-a] diazepin-4-ones, analogous to reactions in .

Mechanistic Pathway :

text
Allyl-Pyrazole → Nucleophilic Attack → Cyclized Intermediate → Ring Closure → Diazepinone Derivative

Functionalization of the Pyrrole Ring

The electron-rich pyrrole moiety undergoes electrophilic substitution:

  • Nitration : Reaction with HNO₃/AcOH introduces nitro groups at the α-positions of pyrrole .

  • Sulfonation : H₂SO₄/SO₃ generates sulfonic acid derivatives, though steric hindrance from the pyrazole may limit reactivity .

Example Reaction :

text
Pyrrole-Pyrazole + HNO₃ → Nitro-Pyrrole-Pyrazole (major at α-position)

Cross-Coupling Reactions

The phenyl group at position 1 participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

  • Heck Reaction : Alkenes couple with the phenyl ring under Pd(OAc)₂ catalysis .

Optimized Conditions :

Reaction TypeCatalystSolventYieldSource
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O65–90%
HeckPd(OAc)₂DMF55–75%

Oxidation of the Allyl Group

The allyl side chain is susceptible to oxidation:

  • Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms an epoxide .

  • Ozonolysis : Ozone in CH₂Cl₂/MeOH cleaves the allyl group to generate aldehyde or ketone fragments .

Product Analysis :

Oxidizing AgentProductApplication
mCPBAEpoxide derivativeIntermediate for further functionalization
O₃Aldehyde/KetoneSynthesis of bifunctional molecules

Condensation Reactions

The carboxamide group condenses with carbonyl compounds:

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .

  • Hydrazide Synthesis : Interaction with hydrazine forms pyrazolyloxadiazoles, as demonstrated in .

Example :

text
Carboxamide + Hydrazine → Hydrazide Intermediate → Oxadiazole Derivative

Biological Activity and Derivatization

While not a direct reaction, derivatives of this compound exhibit bioactive properties:

  • Anticancer Activity : Analogous formimidamides (e.g., compound 19 in ) show cytotoxicity against cancer cell lines.

  • Antimicrobial Properties : Pyrazolyloxadiazoles (similar to 85 in ) inhibit bacterial growth .

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives, including N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Research into the anticancer effects of pyrazole derivatives has shown promising results. The compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of a series of pyrazole derivatives against common pathogens using disc diffusion methods. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Anti-inflammatory Assessment

In a controlled experiment, the anti-inflammatory effects of N-allyl derivatives were tested using carrageenan-induced paw edema models in rats. Results demonstrated a significant reduction in inflammation compared to control groups, suggesting efficacy as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally related pyrazole-carboxamide derivatives:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Properties
N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (Target) Allyl (carboxamide N), phenyl (pyrazole N1), pyrrol-1-yl (pyrazole C5) C₁₈H₁₇N₅O 327.36 Expected moderate lipophilicity due to allyl group; no reported melting point.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro (C5), cyano (pyrazole C4), methyl (C3), phenyl (N1 and aryl) C₂₁H₁₅ClN₆O 403.1 mp: 133–135°C; higher rigidity due to dual phenyl groups [1].
1-(2-Chloro-5-fluorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 2-Chloro-5-fluorophenyl (N1), tetrahydro-2H-pyran-4-ylmethyl (carboxamide N) C₂₀H₂₀ClFN₄O₂ 414.85 Enhanced solubility due to pyran group; no reported yield or mp [2].
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Ethyl-thiadiazole (carboxamide N), phenyl (N1) C₁₈H₁₆N₆OS 364.4 Thiadiazole may increase metabolic stability; Smiles: CCc1nnc(NC(=O)... [4].
N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Cyclopropyl (carboxamide N), 4-fluorophenyl (N1) C₁₈H₁₆FN₅O 337.35 Fluorine enhances electronegativity; compact cyclopropyl group [5].

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Chlorinated derivatives (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-halogenated analogues due to increased molecular symmetry and packing efficiency [1]. The target compound’s allyl group may reduce crystallinity, lowering its mp relative to 3a–3e.
  • Spectroscopy :
    • ¹H-NMR : The allyl group’s protons (~δ 5–6 ppm) would distinguish the target compound from methyl (δ ~2.6 ppm in 3a) or cyclopropyl (δ ~0.5–1.5 ppm) analogues [5].
    • MS/IR : The target’s molecular ion peak ([M+H]+ ~327.36) would differ significantly from higher-weight compounds like 3a (403.1) or thiadiazole derivatives (364.4) [4].

Biological Activity

N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the molecular formula C21H20N4O4 and incorporates structural features common to pyrazole derivatives, which are known for their broad pharmacological profiles. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications to achieve the desired bioactive structure .

Antitumor Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit potent antitumor activities. For instance, compounds similar to N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole have shown significant inhibitory effects against various cancer cell lines, including those expressing BRAF(V600E) and EGFR mutations . The mechanism often involves the disruption of microtubule dynamics, similar to known chemotherapeutic agents like combretastatin A-4 .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
7kA5490.5Tubulin Inhibition
3HT-10800.8Microtubule Disruption
N-ASGC-79012.0Apoptosis Induction

Anti-inflammatory Activity

N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole has also been evaluated for anti-inflammatory properties. Studies indicate that certain derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%) at 10 µM
ATNF-alpha: 85%
BIL-6: 93%
CTNF-alpha: 76%

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. For example, compounds structurally related to N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole demonstrated activity against both Gram-positive and Gram-negative bacteria . The presence of specific substituents on the pyrazole ring appears critical for enhancing antimicrobial potency.

Table 3: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
Pyrazole AE. coli15
Pyrazole BS. aureus18
Pyrazole CPseudomonas aeruginosa12

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity. For instance, substituents at the N-position have been shown to significantly affect both antitumor and anti-inflammatory activities .

Case Study 1: Antitumor Efficacy

In a study examining a series of pyrazole compounds, one derivative exhibited an IC50 value of 0.5 µM against A549 lung cancer cells, demonstrating its potential as a lead compound for further development . The study utilized in vitro assays to assess cell viability and apoptosis induction.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of a related pyrazole derivative in a murine model of inflammation. Results indicated a reduction in inflammatory markers by over 60%, suggesting significant therapeutic potential for inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for preparing N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis starting from 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives is commonly employed. Key steps include:
  • Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyrrole Substitution : Attach the 1H-pyrrol-1-yl moiety at the 5-position via Ullmann coupling or Pd-catalyzed cross-coupling .
  • Carboxamide Formation : React the intermediate with ammonia or amines using coupling agents like EDCI/HOBt .
    Characterization : Use HPLC for purity (>95%), FTIR to confirm amide C=O (1650–1680 cm⁻¹), and ¹H/¹³C NMR to verify substitution patterns (e.g., allyl protons at δ 5.1–5.8 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure, particularly the orientation of the pyrrole and allyl groups. Crystallize the compound in ethanol/water mixtures, and analyze using a diffractometer (e.g., Enraf–Nonius CAD-4) .
  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from the phenyl, pyrrole, and allyl moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₇N₄O₂: 327.1352) .

Q. How is the compound’s preliminary biological activity screened in academic settings?

  • Methodological Answer :
  • In Vitro Assays : Test against target enzymes (e.g., nematode-specific proteins) using fluorescence-based inhibition assays. IC₅₀ values <10 μM suggest high potency .
  • Cell-Based Models : Evaluate cytotoxicity in mammalian cells (e.g., HEK293) to assess selectivity. Use MTT assays with 48-hour exposure .
  • Physicochemical Profiling : Measure logP (octanol/water) to predict bioavailability. Ideal logP for this scaffold is 2.5–3.5 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity against specific targets?

  • Methodological Answer :
  • Modify Substituents : Replace the allyl group with bulkier alkyl chains (e.g., cyclopropyl) to enhance hydrophobic interactions. Evidence shows trifluoromethyl groups at the 5-position improve nematocidal activity .
  • Pyrrole Ring Variations : Substitute pyrrole with imidazole or triazole to alter hydrogen-bonding capacity. Pyrazole-triazole hybrids show improved IC₅₀ values in anti-inflammatory assays .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., nematode tubulin). Prioritize derivatives with binding energies <−8 kcal/mol .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using the same cell line (e.g., MDA-MB-231 for migration studies) and normalize data to positive controls (e.g., chlorantraniliprole for insecticidal assays) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites that may interfere with activity .
  • Orthogonal Validation : Confirm nematocidal activity via both motility inhibition (microscopy) and ATP depletion assays (luciferase-based) .

Q. How can synthetic routes be optimized for scalability while maintaining yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for pyrrole coupling. Cu-catalyzed methods reduce costs but may require higher temperatures (80–100°C) .
  • Flow Chemistry : Implement continuous flow reactors for the allylation step to improve reproducibility and reduce reaction time from 12h to 2h .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in carboxamide formation to enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.